molecular formula C10H7BrFN3OS B11015998 N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11015998
M. Wt: 316.15 g/mol
InChI Key: SABHFPMEHBRZCX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the thiadiazole ring, and a carboxamide functional group

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Bromine and Fluorine Atoms: The phenyl ring is functionalized with bromine and fluorine atoms through halogenation reactions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with other functional groups, forming new compounds.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrFN3OS

Molecular Weight

316.15 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C10H7BrFN3OS/c1-5-9(17-15-14-5)10(16)13-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,13,16)

InChI Key

SABHFPMEHBRZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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